

(1S,2R)-2-Phenylcyclohexanol: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (1S,2R)-2-Phenylcyclohexanol

Cat. No.: B1353938

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CAS Number: 34281-92-0^[1]

This technical guide provides an in-depth overview of **(1S,2R)-2-phenylcyclohexanol**, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, synthesis methodologies, and its critical role in the stereoselective preparation of pharmaceutical intermediates.

Compound Properties

(1S,2R)-2-Phenylcyclohexanol is a chiral alcohol valued for its role as a versatile intermediate in the synthesis of enantiomerically pure compounds.^{[2][3]} Its rigid cyclohexane framework and the stereodirecting influence of the phenyl group are instrumental in achieving high levels of stereocontrol in various chemical transformations.

Table 1: Physicochemical Properties of **(1S,2R)-2-Phenylcyclohexanol**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O	[2]
Molar Mass	176.25 g/mol	[2]
Appearance	White to off-white crystalline powder	
Melting Point	64-66 °C	[2]
Boiling Point	276-281 °C	[2]
Optical Rotation	[α] ²⁰ /D +55° to +61° (c=1 in Methanol)	
Purity (Chiral)	≥ 97.5%	

Synthesis Methodologies

The enantiomerically pure form of **(1S,2R)-2-phenylcyclohexanol** is accessible through several synthetic strategies. The two most prominent and well-documented methods are Sharpless Asymmetric Dihydroxylation and Lipase-Catalyzed Kinetic Resolution.

Sharpless Asymmetric Dihydroxylation

This method provides a direct route to the chiral diol precursor of **(1S,2R)-2-phenylcyclohexanol** from 1-phenylcyclohexene. The subsequent selective reduction of the tertiary hydroxyl group yields the target compound.

Experimental Protocol: Synthesis of **(1S,2R)-2-phenylcyclohexanol** via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from Organic Syntheses.

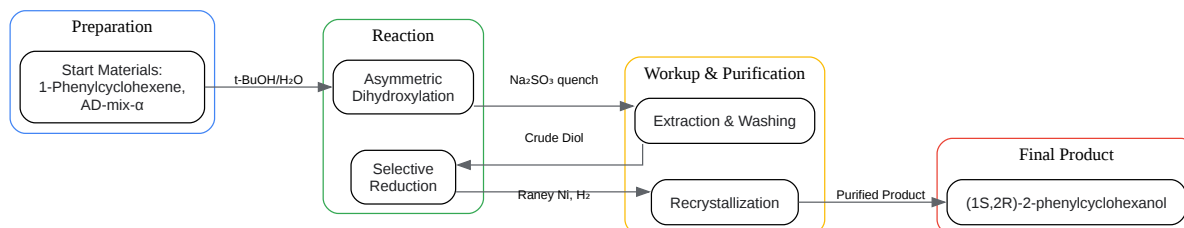
Part A: (+)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol

- To a 3-L flask equipped with a mechanical stirrer, add t-butyl alcohol (375 mL) and water (375 mL).

- Add potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol).
- Add (DHQ)₂PHAL (487 mg, 0.625 mmol) and potassium osmate(VI) dihydrate (46 mg, 0.125 mmol).
- Add 1-phenylcyclohexene (39.6 g, 0.25 mol) to the stirred mixture.
- Stir the reaction vigorously at room temperature for 24 hours.
- Add sodium sulfite (50 g) and stir for an additional hour.
- Extract the mixture with ethyl acetate (3 x 250 mL).
- Wash the combined organic layers with 2 M NaOH (2 x 100 mL) and brine (100 mL).
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

Part B: (+)-(1S,2R)-trans-2-Phenylcyclohexanol

- Prepare a slurry of Raney nickel (approx. 40 g) in ethanol (200 mL) in a 1-L flask.
- Add the crude (+)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol (41.2 g, 0.21 mol) to the flask.
- Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 48 hours.
- Filter the reaction mixture through a pad of Celite, washing with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Recrystallize the crude product from hexanes to afford pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.



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Workflow for Sharpless Asymmetric Dihydroxylation.

Lipase-Catalyzed Kinetic Resolution

This chemoenzymatic approach involves the resolution of racemic trans-2-phenylcyclohexanol. A lipase selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of trans-2-Phenylcyclohexanol

This protocol is adapted from Organic Syntheses.

Part A: Racemic trans-2-phenylcyclohexyl chloroacetate

- Dissolve racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL).
- Add 4-dimethylaminopyridine (DMAP, 300 mg, 2.5 mmol) and chloroacetyl chloride (50 mL, 0.625 mol).
- Heat the mixture at reflux for 6 hours.
- Cool the reaction and carefully add saturated sodium bicarbonate solution (350 mL).

- Stir vigorously for 3 hours.
- Separate the organic layer, dry over anhydrous potassium carbonate, filter, and concentrate to yield the racemic chloroacetate.

Part B: Enzymatic Resolution

- Prepare a pH 7 buffer solution.
- To a rapidly stirred solution of the racemic trans-2-phenylcyclohexyl chloroacetate (106 g, 0.419 mol) in the buffer, add *Pseudomonas fluorescens* lipase (e.g., Amano Lipase PS).
- Maintain the pH at 7.0 by the controlled addition of 1 N NaOH.
- Monitor the reaction until approximately 50% hydrolysis is achieved.
- Extract the mixture with diethyl ether.
- Separate the organic layer and dry over anhydrous sodium sulfate.

Part C: Isolation of (+)-(1S,2R)-trans-2-Phenylcyclohexanol

- The unreacted (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate is isolated from the ethereal solution.
- Hydrolyze the isolated chloroacetate using 2 N sodium hydroxide in methanol at reflux for 3 hours.
- Cool the mixture, neutralize to pH 7 with 3 N sulfuric acid, and extract with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Recrystallize the solid from petroleum ether to obtain pure (+)-(1S,2R)-trans-2-phenylcyclohexanol.



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Workflow for Lipase-Catalyzed Kinetic Resolution.

Applications in Drug Development

(1S,2R)-2-Phenylcyclohexanol serves as a cornerstone chiral auxiliary in the asymmetric synthesis of a wide array of molecules, including those with significant therapeutic potential. Its utility lies in its ability to direct the stereochemical outcome of reactions, enabling the synthesis of single-enantiomer drugs. The stereochemistry of a drug is often critical to its efficacy and safety.

This chiral auxiliary has been employed in various asymmetric transformations, such as:

- Alkylation Reactions: To set stereocenters adjacent to carbonyl groups.
- Aldol Reactions: For the stereoselective formation of β -hydroxy carbonyl compounds.
- Diels-Alder Reactions: To control the facial selectivity of cycloadditions.
- Ene Reactions: For the stereoselective formation of carbon-carbon bonds.

While **(1S,2R)-2-phenylcyclohexanol** is instrumental in the synthesis of biologically active molecules, it is important to note that the auxiliary itself is typically removed from the final drug substance. As such, there is no direct evidence in the reviewed literature to suggest that **(1S,2R)-2-phenylcyclohexanol** is directly involved in or modulates specific biological signaling pathways. Its role is primarily to facilitate the stereoselective synthesis of the active pharmaceutical ingredient.

Conclusion

(1S,2R)-2-Phenylcyclohexanol is a well-established and highly effective chiral auxiliary for asymmetric synthesis. Its accessibility through robust and scalable synthetic routes, combined with its excellent stereodirecting ability, makes it an invaluable tool for chemists in the pharmaceutical industry. The detailed protocols provided in this guide offer a starting point for the practical application of this compound in the synthesis of complex, enantiomerically pure molecules destined for drug discovery and development pipelines.

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